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Compound of Interest

Compound Name:
1-Propanone, 2,3-dibromo-1,3-

diphenyl-

Cat. No.: B1329671 Get Quote

Application Note: A Green Chemistry Approach to
Flavone Synthesis
Introduction
Flavones are a significant class of flavonoids, a group of naturally occurring polyphenolic

compounds found extensively in plants. These compounds are of great interest to researchers,

particularly in drug development, due to their wide range of biological activities, including

antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A common and

effective synthetic route to flavones is the Emilewicz–von Kostanecki cyclization, which

involves the bromination of a 2'-hydroxychalcone to form a chalcone dibromide intermediate,

followed by a base-catalyzed cyclodehydrobromination.[3]

This application note provides a detailed, eco-friendly protocol for the synthesis of flavones

from 2'-hydroxychalcones via the chalcone dibromide intermediate. The described method

utilizes a solvent-free grinding technique, which minimizes the use of hazardous organic

solvents, reduces reaction times, and offers high yields, aligning with the principles of green

chemistry.

Principle of the Reaction
The synthesis is a two-step process:
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Bromination: The α,β-double bond of the 2'-hydroxychalcone is selectively brominated using

ammonium bromide and ammonium persulfate under aqueous moist conditions at room

temperature. This method avoids the need for protecting the hydroxyl group, which is often

required in traditional methods to prevent nuclear bromination.

Cyclodehydrobromination: The resulting α,β-dibromo-2'-hydroxychalcone intermediate is

then treated with a base. The protocol described uses barium hydroxide moistened with

ethanol. The base facilitates an intramolecular nucleophilic attack of the hydroxyl group

followed by the elimination of two molecules of hydrogen bromide, leading to the formation of

the stable flavone ring system.

Experimental Protocols
Materials and Equipment

Reagents: Substituted 2'-hydroxychalcones, Ammonium Bromide (NH₄Br), Ammonium

Persulfate ((NH₄)₂S₂O₈), Barium Hydroxide (Ba(OH)₂), Ethanol, Dilute Hydrochloric Acid

(HCl), Deionized Water.

Equipment: Mortar and pestle, beakers, Buchner funnel and flask, filtration apparatus, Thin

Layer Chromatography (TLC) plates, glass capillaries, pH indicator paper, IR

Spectrophotometer, NMR Spectrometer.

Protocol 1: Synthesis of α,β-Dibromo-2'-
hydroxychalcone (Intermediate)
This protocol details an eco-friendly grinding method for the bromination of 2'-

hydroxychalcones.

Place 2'-hydroxychalcone (1.0 mmol), ammonium bromide (2.0 mmol), and ammonium

persulfate (1.0 mmol) in a mortar.

Add 2-3 drops of water to moisten the mixture.

Grind the mixture with a pestle at room temperature for the time specified in Table 1.

Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, add 20 mL of water to the reaction mixture and stir for 2-3 minutes.

Filter the solid product using a Buchner funnel, wash thoroughly with water, and air dry.

The α,β-dibromo-2'-hydroxychalcone intermediate can be used in the next step without

further purification.

Protocol 2: Synthesis of Flavone
This protocol describes the cyclodehydrobromination of the intermediate to yield the final

flavone product.

Place the α,β-dibromo-2'-hydroxychalcone (1.0 mmol) obtained from Protocol 1 in a clean

mortar.

Add barium hydroxide (1.5 mmol) moistened with a few drops of ethanol.

Grind the mixture vigorously with a pestle at room temperature for approximately 10 minutes.

Monitor the reaction for completion by TLC.

Once the reaction is complete, add 15 mL of dilute HCl to the mortar to neutralize the excess

base and precipitate the product.

Filter the solid crude flavone under vacuum and wash with water until the filtrate is neutral.

Purify the final product by recrystallization from aqueous ethanol to obtain pure crystalline

flavone.

Confirm the structure and purity using spectroscopic methods (e.g., IR, ¹H NMR) and by

determining the melting point.

Visualization of Experimental Workflow
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Experimental Workflow for Flavone Synthesis

2'-Hydroxychalcone
(Starting Material)

α,β-Dibromo-2'-hydroxychalcone
(Intermediate)

Step 1: Bromination
(Grinding, RT)

Reagents: NH₄Br, (NH₄)₂S₂O₈

Crude Flavone

Step 2: Cyclodehydrobromination
(Grinding, RT, 10 min)

Reagents: Ba(OH)₂, Ethanol

Pure Flavone
(Final Product)

Work-up & Purification
(Acidification, Filtration,

Recrystallization)

Click to download full resolution via product page

Caption: Workflow for the two-step synthesis of flavones via a dibromide intermediate.
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Data Presentation and Characterization
The described grinding technique provides good to excellent yields for a variety of substituted

flavones. The reaction times are notably short, highlighting the efficiency of this solvent-free

method.

Table 1: Reaction Conditions and Yields for the Synthesis of Substituted Flavones.

Entry
Substitue
nt (R)

Product
Brominati
on Time
(min)

Cyclizatio
n Time
(min)

Yield (%)
Melting
Point (°C)

1 H Flavone 10 10 78 98-99

2 4'-OCH₃

4'-

Methoxyfla

vone

12 10 82 156-157

3 4'-Cl

4'-

Chloroflavo

ne

15 10 75 188-189

4
3',4'-

(OCH₃)₂

3',4'-

Dimethoxyf

lavone

15 10 80 155-156

Characterization Data for Flavone (Entry 1):

IR (KBr): 1640 cm⁻¹ (C=O stretch).

¹H NMR (CDCl₃): δ 6.85 (s, 1H, C3-H), 7.45-7.96 (m, 8H, Aromatic), 8.25 (d, 1H, J = 9.0 Hz,

C5-H). The appearance of a singlet at δ 6.85 for the C3-proton and the absence of signals

corresponding to α and β protons of the chalcone confirm the formation of the flavone ring.

Conclusion
The synthesis of flavones from chalcone dibromides using a solvent-free grinding technique is

a highly efficient, rapid, and environmentally friendly method. It provides high yields and avoids

the complications of nuclear bromination and the use of volatile organic solvents. This protocol
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is well-suited for academic research laboratories and for professionals in the field of medicinal

chemistry and drug development looking for sustainable synthetic routes to this important class

of bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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